An In-depth Technical Guide to 2-Chlorophenol-3,4,5,6-d4: Properties and Applications
An In-depth Technical Guide to 2-Chlorophenol-3,4,5,6-d4: Properties and Applications
This guide provides a comprehensive overview of the physical and chemical properties of 2-Chlorophenol-3,4,5,6-d4, a deuterated analog of 2-chlorophenol. Tailored for researchers, scientists, and professionals in drug development and environmental analysis, this document delves into the core characteristics and practical applications of this stable isotope-labeled compound, with a focus on its critical role in quantitative analysis.
Introduction: The Significance of Deuterated Standards
In the realm of analytical chemistry, particularly in chromatographic and mass spectrometric techniques, the use of stable isotope-labeled internal standards is paramount for achieving accurate and precise quantification. Deuterium (²H or D), a stable isotope of hydrogen, offers a powerful tool for creating internal standards that are chemically identical to the analyte of interest but possess a distinct mass. This mass shift allows for their differentiation by a mass spectrometer, enabling them to serve as ideal surrogates to correct for variations in sample preparation, injection volume, and instrument response. 2-Chlorophenol-3,4,5,6-d4 (2-CP-d4) is a prime example of such a standard, widely employed for the analysis of its non-labeled counterpart, 2-chlorophenol, a compound of environmental and toxicological concern.[1]
Molecular Structure and Isotopic Labeling
The defining characteristic of 2-Chlorophenol-3,4,5,6-d4 is the substitution of four hydrogen atoms on the aromatic ring with deuterium atoms.[1] This specific labeling results in a molecule with a nominal mass increase of 4 Da compared to the unlabeled 2-chlorophenol. The molecular formula is C₆D₄ClOH.[1] This isotopic enrichment, typically ≥98 atom % D, ensures a distinct and measurable mass signal, crucial for its function as an internal standard.[1][2]
Caption: Molecular structure of 2-Chlorophenol-3,4,5,6-d4.
Physicochemical Properties
The physical and chemical properties of 2-Chlorophenol-3,4,5,6-d4 are nearly identical to those of its unlabeled analog, a critical feature for its use as an internal standard. Minor differences in properties like boiling and melting points can arise due to the increased mass from deuterium substitution.
| Property | Value | Source(s) |
| CAS Number | 93951-73-6 | [1][3][4] |
| Molecular Formula | C₆D₄ClOH | [1] |
| Molecular Weight | 132.58 g/mol | [1][3][4] |
| Appearance | Liquid | |
| Boiling Point | 175-176 °C | |
| Melting Point | 8 °C | |
| Density | 1.279 g/mL at 25 °C | |
| Refractive Index | n20/D 1.558 | |
| Isotopic Purity | ≥98 atom % D | [1][2][3] |
It is important to note that the properties of the unlabeled 2-chlorophenol are very similar, with a boiling point of approximately 175 °C and a melting point of 9.3 °C.[5][6]
Synthesis and Purity
2-Chlorophenol-3,4,5,6-d4 is synthesized through the deuteration of 2-chlorophenol. While specific proprietary methods may vary between manufacturers, the general principle involves the exchange of aromatic protons with deuterium atoms. The high isotopic enrichment (typically ≥98 atom % D) is a critical quality parameter, as it minimizes the contribution of the labeled standard to the native analyte's signal.[1][2] The chemical purity is also a key factor, with a minimum of 98% being a common standard.[3]
Applications in Analytical Chemistry
The primary application of 2-Chlorophenol-3,4,5,6-d4 is as an internal standard for the quantitative analysis of 2-chlorophenol in various matrices, including environmental samples (water, soil) and biological fluids.[1][7] Its utility is most pronounced in methods employing gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).
The principle of isotope dilution mass spectrometry (IDMS) underpins its use. A known amount of the deuterated standard is added to the sample prior to extraction and analysis. The standard co-elutes with the native analyte and experiences similar losses during sample preparation and potential matrix effects in the instrument's ion source. By measuring the ratio of the native analyte's signal to the deuterated standard's signal, a highly accurate and precise quantification can be achieved.[1]
Experimental Workflow: Quantification of 2-Chlorophenol in Water by GC-MS
The following is a representative workflow for the determination of 2-chlorophenol in a water sample using 2-Chlorophenol-3,4,5,6-d4 as an internal standard. This protocol is designed to be a self-validating system by incorporating quality control checks.
Caption: Workflow for the quantitative analysis of 2-Chlorophenol.
Step-by-Step Methodology:
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Sample Collection and Preservation: Collect water samples in clean glass containers. If not analyzed immediately, preserve by adjusting the pH to <2 with sulfuric acid and store at 4°C.
-
Internal Standard Spiking: To a known volume of the water sample (e.g., 100 mL), add a precise amount of a standard solution of 2-Chlorophenol-3,4,5,6-d4 in a suitable solvent (e.g., methanol). The spiking level should be chosen to be in the mid-range of the expected analyte concentration.
-
Extraction: Adjust the pH of the sample to approximately 2. Perform a liquid-liquid extraction using a water-immiscible organic solvent such as dichloromethane. Repeat the extraction three times for quantitative recovery.
-
Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
GC-MS Analysis:
-
Injection: Inject 1-2 µL of the concentrated extract into the GC-MS system.
-
Gas Chromatography: Use a capillary column suitable for the separation of phenols (e.g., a 5% phenyl-methylpolysiloxane column). A typical temperature program would start at a low temperature (e.g., 40°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C).
-
Mass Spectrometry: Operate the mass spectrometer in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for enhanced sensitivity and selectivity. Monitor characteristic ions for both 2-chlorophenol and 2-Chlorophenol-3,4,5,6-d4.
-
-
Quantification:
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Generate a calibration curve by analyzing a series of calibration standards containing known concentrations of 2-chlorophenol and a constant concentration of 2-Chlorophenol-3,4,5,6-d4.
-
Plot the ratio of the peak area of 2-chlorophenol to the peak area of 2-Chlorophenol-3,4,5,6-d4 against the concentration of 2-chlorophenol.
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Calculate the concentration of 2-chlorophenol in the sample by determining the peak area ratio from the sample analysis and interpolating the concentration from the calibration curve.
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Safety and Handling
2-Chlorophenol-3,4,5,6-d4 should be handled with the same precautions as its unlabeled counterpart. It is considered toxic and may be harmful if swallowed, inhaled, or in contact with skin.[8] It is also a skin and eye irritant.[8] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the manufacturer.[2][8]
Conclusion
2-Chlorophenol-3,4,5,6-d4 is an indispensable tool for the accurate and reliable quantification of 2-chlorophenol in various matrices. Its chemical and physical properties, being nearly identical to the native compound, make it an ideal internal standard for isotope dilution mass spectrometry. The high isotopic and chemical purity of commercially available standards ensures the integrity of analytical data. By following validated experimental workflows, researchers can achieve high-quality quantitative results for this environmentally significant compound.
References
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ResolveMass Laboratories Inc. (n.d.). 2-Chlorophenol-3,4,5,6-d4 | CAS 93951-73-6. Retrieved from [Link]
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Veeprho. (n.d.). 2-Chlorophenol-3,4,5,6 D4 | CAS 93951-73-6. Retrieved from [Link]
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PubChem. (n.d.). 2,4-Dichlorophenol. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Table 4-2, Physical and Chemical Properties of Chlorophenol Compoundsa. Retrieved from [Link]
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PubChem. (n.d.). 2-Chlorophenol. Retrieved from [Link]
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PubChem. (n.d.). 4-Chlorophenol-2,3,5,6-D4,OD. Retrieved from [Link]
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Wikipedia. (n.d.). 2-Chlorophenol. Retrieved from [Link]
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Public Services and Procurement Canada. (n.d.). Fact sheet: 2-chlorophenol. Retrieved from [Link]
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Pharmaffiliates. (n.d.). CAS No : 93951-73-6 | Chemical Name : 2-Chlorophenol-3,4,5,6 D4. Retrieved from [Link]
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